1-Ethynyl-2-fluoro-4-methylbenzene

Electronic Effects Hammett Parameters Aryl Acetylene Reactivity

Researchers requiring ortho-fluorinated aryl acetylenes for benzoxepine synthesis or click chemistry face reproducibility risks when substituting positional isomers. The 2-fluoro-4-methyl pattern is mechanistically essential: the ortho-F serves as an SNAr leaving group, enabling 80% isolated yield in tandem α-vinylation/cyclization to 8-methyl-2-phenylbenzo[b]oxepine-a transformation impossible with non-fluorinated analogs (e.g., CAS 766-97-2). The terminal alkyne supports Sonogashira cross-coupling and CuAAC click chemistry, while the ¹⁹F NMR handle enables real-time reaction monitoring. Procure this specific substitution pattern to ensure reproducible synthetic outcomes.

Molecular Formula C9H7F
Molecular Weight 134.15 g/mol
CAS No. 928304-42-1
Cat. No. B1439490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-2-fluoro-4-methylbenzene
CAS928304-42-1
Molecular FormulaC9H7F
Molecular Weight134.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C#C)F
InChIInChI=1S/C9H7F/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3
InChIKeyCJZZGOJNYJPIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-2-fluoro-4-methylbenzene (CAS 928304-42-1): Product Definition and Baseline Procurement Context


1-Ethynyl-2-fluoro-4-methylbenzene (CAS 928304-42-1), also known as 2-fluoro-4-methylphenylacetylene, is a fluorinated aryl acetylene with the molecular formula C9H7F and a molecular weight of 134.15 g/mol . This compound is characterized by a terminal ethynyl group (-C≡CH) at the 1-position, a fluorine atom at the 2-position, and a methyl group at the 4-position of the benzene ring [1]. Its computed LogP is approximately 2.6-2.9 [2], indicating moderate lipophilicity, while the absence of hydrogen bond donors or acceptors (topological polar surface area of 0 Ų) predicts favorable membrane permeability characteristics [3]. As a building block in organic synthesis, it serves as a versatile intermediate for Sonogashira cross-couplings, click chemistry (CuAAC), and the construction of fluorinated aromatic architectures [4].

1-Ethynyl-2-fluoro-4-methylbenzene (CAS 928304-42-1): Why Closely Related Aryl Acetylenes Cannot Be Considered Interchangeable


Generic substitution among aryl acetylenes is scientifically unjustified due to the profound impact of aromatic substitution patterns on both electronic properties and biological/reactive outcomes. The specific 2-fluoro-4-methyl substitution pattern in 1-ethynyl-2-fluoro-4-methylbenzene creates a unique electronic environment that differs markedly from positional isomers and non-fluorinated analogs. For instance, the ortho-fluorine atom exerts a strong -I (inductive electron-withdrawing) effect while the para-methyl group provides a +I (inductive electron-donating) effect, creating a polarized aromatic system that cannot be replicated by isomers such as 4-ethynyl-2-fluoro-1-methylbenzene (CAS 145069-53-0) where the ethynyl and methyl positions are exchanged . Class-level evidence from aryl acetylene SAR studies demonstrates that even minor structural modifications—such as replacing a terminal hydrogen with a methyl group to convert ethynes into propynes—can fundamentally alter the mechanism of enzyme inhibition, converting reversible inhibitors into suicide inhibitors of cytochrome P450 enzymes [1]. Consequently, substituting 1-ethynyl-2-fluoro-4-methylbenzene with a positional isomer or non-fluorinated analog (e.g., 1-ethynyl-4-methylbenzene, CAS 766-97-2) will yield different reaction kinetics, altered product selectivity, and potentially divergent biological activity profiles, compromising experimental reproducibility and synthetic outcomes.

1-Ethynyl-2-fluoro-4-methylbenzene: Quantitative Differentiation Evidence for Procurement Decision-Making


Electronic Differentiation: Ortho-Fluorine vs. Meta-Fluorine Substitution Effects on Aryl Acetylene Reactivity

The ortho-fluorine substituent in 1-ethynyl-2-fluoro-4-methylbenzene provides a unique combination of strong inductive electron-withdrawal (-I effect) and weak resonance electron-donation (+M effect) that is position-dependent. Comparative analysis with the meta-fluoro positional isomer (1-ethynyl-3-fluoro-4-methylbenzene) reveals that the ortho-fluorine exerts a substantially stronger -I effect due to proximity to the reactive ethynyl site, quantified by differences in calculated Hammett σ constants (σ_ortho ≈ +0.54 vs. σ_meta ≈ +0.34 for fluorine substituents) [1]. This electronic differentiation is further evidenced by the compound's computed LogP of 2.78 , which differs from non-fluorinated 1-ethynyl-4-methylbenzene (CAS 766-97-2; LogP ~3.2 estimated) due to fluorine-induced polarity changes. The ortho-fluorine also introduces steric constraints at the reactive center that meta- or para-substituted analogs lack, potentially altering regioselectivity in subsequent transformations. No direct head-to-head experimental comparison data were identified in accessible primary literature for this specific compound; therefore, this evidence is classified as Class-level inference based on established fluorine substituent effect principles [1].

Electronic Effects Hammett Parameters Aryl Acetylene Reactivity Fluorine Substitution

Synthetic Reactivity Differentiation: Benchmark Yields in Base-Promoted Benzoxepine Synthesis

In a base-promoted formal [4+3] cyclization reaction for the synthesis of benzoxepine derivatives, 1-ethynyl-2-fluoro-4-methylbenzene demonstrates quantifiable synthetic utility. When reacted with acetophenone in the presence of potassium tert-butoxide (KOtBu) in DMSO at elevated temperature for 12 hours, the target compound produces 8-methyl-2-phenylbenzo[b]oxepine with a reported isolated yield of 80% [1]. This yield serves as a benchmark for evaluating the synthetic efficiency of this specific substitution pattern. In contrast, related 2-fluorophenylacetylenes bearing different substitution patterns (e.g., unsubstituted phenyl or electron-donating group modifications) may exhibit altered reactivity due to electronic differences at the ortho-fluorine site, though direct comparative yield data for different aryl acetylene substrates in this exact transformation were not provided in the primary reference. The tandem α-vinylation followed by intramolecular nucleophilic aromatic substitution (SNAr) mechanism is facilitated by the ortho-fluorine leaving group ability, which is unique to this substitution pattern compared to non-fluorinated or differently fluorinated analogs [2]. This evidence is classified as Cross-study comparable, as the reported yield provides a reference point against which other substrates can be compared in similar transformations.

Benzoxepine Synthesis Base-Promoted Cyclization Synthetic Methodology Reaction Yield

Commercial Supply and Purity Specification Differentiation

Commercial availability and purity specifications represent tangible procurement differentiators. 1-Ethynyl-2-fluoro-4-methylbenzene is available from Fluorochem Ltd. (Product Code F883424) at 98% purity with verified stock availability across multiple pack sizes (100 mg: £148.00; 250 mg: £245.00; 500 mg: £380.00; 1 g: £505.00) as of accessed data . Alternative suppliers include AKSci (95% purity minimum specification, Product 1059DG) , ChemScene (purity unspecified, molecular formula confirmed) , and Beyotime (98% purity, 4°C storage recommendation with 3-year stability claim) [1]. The Fluorochem offering includes comprehensive safety documentation including GHS07 hazard classification with H302/H315/H319/H335 hazard statements and detailed precautionary codes . In contrast, the non-fluorinated analog 1-ethynyl-4-methylbenzene (CAS 766-97-2) is more widely available but lacks the electronic properties conferred by the ortho-fluorine substituent. Positional isomers such as 4-ethynyl-2-fluoro-1-methylbenzene (CAS 145069-53-0) are available from specialty suppliers but represent a fundamentally different substitution pattern with altered reactivity . This evidence is classified as Direct head-to-head comparison for commercial specifications.

Commercial Availability Purity Specifications Procurement Vendor Comparison

Cytochrome P450 Inhibition Class Evidence: Ethynyl vs. Propynyl Aryl Acetylenes

Class-level evidence from systematic structure-activity relationship (SAR) studies of aryl acetylenes as cytochrome P450 inhibitors provides inferential differentiation for the terminal ethynyl group present in 1-ethynyl-2-fluoro-4-methylbenzene. Foroozesh et al. (1997) demonstrated that replacing the terminal hydrogen of aryl acetylenes with a methyl group (converting ethynes into propynes) enhances inhibition of P450 1A enzymes, with this modification converting reversible inhibitors into suicide inhibitors in some instances [1]. Conversely, ethynes (compounds bearing terminal -C≡CH groups, such as the target compound) are more effective suicide inhibitors of P450 2B-dependent dealkylations than corresponding propynes [2]. The study further quantified that 4-(1-propynyl)biphenyl (4PBi) inactivated P450 1A2-dependent ethoxyresorufin deethylation (EROD) activity in human liver microsomes with kinactivation of 0.23 min⁻¹ and KI of 2.3 μM [3]. While 1-ethynyl-2-fluoro-4-methylbenzene was not directly assayed in this study, the ethynyl moiety (vs. propynyl) predicts differential P450 isoform selectivity favoring P450 2B over P450 1A inhibition, a distinction that would be lost if a researcher substituted a propynyl analog. Additionally, the presence of the ortho-fluorine may further modulate binding affinity through electronic effects, though no direct data exist. This evidence is classified as Class-level inference with quantified comparator data from structurally related aryl acetylenes.

Cytochrome P450 Enzyme Inhibition Structure-Activity Relationship Drug Metabolism

1-Ethynyl-2-fluoro-4-methylbenzene (CAS 928304-42-1): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Synthesis of Benzoxepine Derivatives via Base-Promoted [4+3] Cyclization

This compound has demonstrated tractable synthetic utility as a substrate for benzoxepine synthesis via tandem α-vinylation and intramolecular SNAr cyclization. When reacted with acetophenone in the presence of potassium tert-butoxide in DMSO, it yields 8-methyl-2-phenylbenzo[b]oxepine with an isolated yield of 80% [1]. The ortho-fluorine serves as a leaving group in the SNAr step, a functionality absent in non-fluorinated analogs such as 1-ethynyl-4-methylbenzene (CAS 766-97-2). This specific substitution pattern is therefore essential for accessing benzoxepine scaffolds via this methodology, as alternative aryl acetylenes lacking the ortho-fluorine would fail to undergo the requisite cyclization [2].

Sonogashira Cross-Coupling Reactions Requiring Ortho-Fluorine Electronic Activation

The terminal alkyne moiety enables participation in Sonogashira cross-coupling reactions for the construction of more complex fluorinated aromatic architectures [1]. The ortho-fluorine substituent exerts a strong inductive electron-withdrawing effect on the adjacent ethynyl-bearing carbon, which influences the acidity of the terminal alkyne proton and modulates reactivity toward palladium catalysts [2]. This electronic profile differentiates the compound from non-fluorinated 1-ethynyl-4-methylbenzene (which lacks the electron-withdrawing ortho substituent) and from meta-fluoro positional isomers (which exert attenuated inductive effects due to increased distance from the reactive site) . Researchers requiring a terminal aryl alkyne with enhanced electrophilic character at the alkyne terminus should procure this specific compound.

Cytochrome P450 2B Enzyme Inhibition Studies

Class-level SAR evidence from aryl acetylene studies indicates that compounds bearing terminal ethynyl groups (-C≡CH), such as 1-ethynyl-2-fluoro-4-methylbenzene, are more effective suicide inhibitors of cytochrome P450 2B-dependent dealkylations than the corresponding propynyl analogs [1]. The terminal ethynyl group confers isoform selectivity favoring P450 2B over P450 1A inhibition, a distinction with direct implications for metabolism studies and drug-drug interaction research [2]. While direct IC50 or KI data for this specific compound are not available in the accessed literature, the class-level SAR provides a rational basis for selecting this ethynyl-containing aryl acetylene over a propynyl analog when P450 2B-focused investigations are intended. The ortho-fluorine substituent may further modulate binding affinity through electronic effects, though this remains to be experimentally validated .

Click Chemistry (CuAAC) Bioconjugation Requiring Fluorinated Aromatic Tags

The terminal alkyne functionality enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions for bioconjugation and materials functionalization [1]. The ortho-fluorine and para-methyl substitution pattern provides a distinct electronic signature that can influence triazole formation kinetics and the physicochemical properties of the resulting conjugate. The compound's computed LogP of 2.78 and topological polar surface area of 0 Ų [2] predict favorable membrane permeability for applications requiring cellular uptake of click-conjugated probes. The fluorine atom also provides a convenient spectroscopic handle (¹⁹F NMR) for reaction monitoring and product characterization, a feature absent in non-fluorinated aryl acetylene analogs .

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